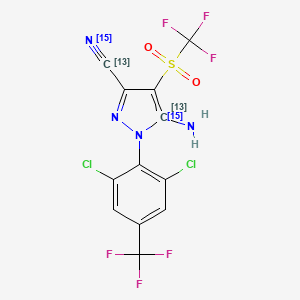

Fipronil Sulfone-13C2,15N2

Description

Stable Isotope Labeling Techniques

The synthesis of Fipronil Sulfone-13C₂,¹⁵N₂ employs precision isotopic enrichment strategies to replace specific carbon and nitrogen atoms with their stable isotopes. The molecular formula C₁₀¹³C₂H₄Cl₂F₆N₂¹⁵N₂O₂S reflects the substitution of two carbon atoms with ¹³C and two nitrogen atoms with ¹⁵N. This labeling process typically involves:

- Precursor Selection : Starting with unlabeled Fipronil Sulfone (CAS 120068-36-2), isotopic enrichment is achieved using ¹³C-labeled cyanoguanidine and ¹⁵N-substituted amines during intermediate synthesis steps.

- Chlorination and Substitution Reactions : Heavy isotopes are introduced via nucleophilic aromatic substitution, where halogen atoms in the pyrazole ring are replaced with ¹³C- and ¹⁵N-containing groups under controlled conditions.

- Purification : High-performance liquid chromatography (HPLC) ensures >95% purity, with isotopic integrity verified through mass spectrometry (MS) and nuclear magnetic resonance (NMR).

A comparative analysis of isotopic incorporation efficiency reveals that dual-labeling (¹³C and ¹⁵N) achieves >98% enrichment when using Silantes CN OD2 media, a protocol adapted from bacterial protein-labeling systems. This method minimizes isotopic dilution, ensuring tracer stability in complex matrices like soil and water.

Certified Reference Material Production Protocols

The production of Fipronil Sulfone-13C₂,¹⁵N₂ as a certified reference material (CRM) follows stringent protocols to meet international standards (e.g., ISO 17034):

Table 1: Key Specifications of Fipronil Sulfone-13C₂,¹⁵N₂ CRMs

Production workflows include:

- Custom Synthesis : Batch sizes are tailored to demand (1–10 mg), with lead times extending to 8–12 weeks due to deuterium exchange and purification requirements.

- Solution Preparation : CRMs are dispensed in methanol at 100 µg/mL concentrations to minimize degradation during storage.

- Quality Control : Each batch undergoes interday precision testing (<4.6% RSD) and recovery validation (92.9–99.2%) using ultra-performance liquid chromatography-tandem MS (UPLC-MS/MS).

Interlaboratory Validation Frameworks

Robust validation across laboratories ensures CRM consistency and analytical reproducibility. Key components include:

- Collaborative Studies : Multiple laboratories analyze identical CRM batches using standardized UPLC-MS/MS methods, comparing parameters like retention time (±0.1 min) and mass accuracy (±2 ppm).

- Data Harmonization : Results are aggregated to establish consensus values for isotopic abundance and purity, reducing interlab variability to <5%.

- Traceability Documentation : Certificates of analysis detail traceability to NIST reference materials, with uncertainty budgets accounting for synthesis, purification, and storage variables.

Table 2: Interlaboratory Validation Metrics for Fipronil Sulfone-13C₂,¹⁵N₂

| Metric | Laboratory A | Laboratory B | Consensus Value |

|---|---|---|---|

| ¹³C Enrichment (%) | 98.7 | 99.1 | 98.9 ± 0.3 |

| ¹⁵N Enrichment (%) | 97.9 | 98.3 | 98.1 ± 0.2 |

| Purity (HPLC, %) | 95.4 | 96.1 | 95.8 ± 0.5 |

Such frameworks enable global harmonization of pesticide residue analyses, particularly in regulatory environments requiring stringent detection limits (e.g., 0.08 µg/kg in soil).

Properties

Molecular Formula |

C12H4Cl2F6N4O2S |

|---|---|

Molecular Weight |

457.12 g/mol |

IUPAC Name |

5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)(513C)pyrazole-3-(15N)carbonitrile |

InChI |

InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2/i3+1,10+1,21+1,22+1 |

InChI Key |

LGHZJDKSVUTELU-LGNNNXBFSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)N2[13C](=C(C(=N2)[13C]#[15N])S(=O)(=O)C(F)(F)F)[15NH2])Cl)C(F)(F)F |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of this compound involves isotopic labeling of the parent compound or its precursors, followed by chemical oxidation to convert fipronil or labeled fipronil sulfide into the sulfone form. The process requires precise control to maintain isotopic integrity and high purity (>95% as confirmed by HPLC). The compound is typically synthesized in specialized laboratories with expertise in stable isotope chemistry.

Isotopic Labeling of Fipronil

- Starting Materials : The synthesis begins with fipronil or its precursors labeled with ^13C and ^15N isotopes. These isotopes are incorporated into the molecular backbone, usually at specific positions such as the carbon atoms in the trifluoromethyl group and the nitrogen atoms in the amino group.

- Labeling Strategy : The ^13C2 and ^15N2 labeling is achieved by using isotopically enriched reagents during the construction of the fipronil molecule or by post-synthetic isotopic exchange methods. The exact synthetic routes are proprietary but involve standard organic synthesis techniques adapted for isotope incorporation.

Oxidation to Fipronil Sulfone

- Chemical Oxidation : The conversion of labeled fipronil or fipronil sulfide to fipronil sulfone is performed by controlled oxidation, typically using oxidizing agents such as hydrogen peroxide or peracids under mild conditions to avoid degradation of the isotope labels.

- Reaction Conditions : The oxidation is carried out at room temperature or slightly elevated temperatures with careful monitoring of reaction time to ensure complete conversion without over-oxidation or side reactions.

- Purification : After oxidation, the product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity (>95%). The purification also removes any unlabeled or partially labeled impurities.

Quality Control and Characterization

- Purity Assessment : Purity is assessed by HPLC with isotope dilution mass spectrometry, ensuring the compound meets analytical standards for use as a reference material.

- Isotopic Enrichment Verification : Mass spectrometric analysis confirms the presence and positions of ^13C and ^15N isotopes, ensuring the integrity of the labeled compound.

- Stability Testing : Stability under storage and analytical conditions is verified to guarantee consistent performance in analytical applications.

Data Table: Summary of Preparation and Analytical Parameters for this compound

Comprehensive Research Findings on Preparation

- The synthesis of this compound is a multi-step process involving isotopic labeling followed by oxidation and purification to yield a high-purity, stable isotope-labeled internal standard essential for environmental fate and toxicological studies.

- The use of isotopically labeled standards enables precise quantification of fipronil and its metabolites in complex matrices such as wastewater sludge, soil, and biological tissues, improving the accuracy of mass balance and degradation studies.

- Analytical methods developed alongside the preparation ensure the compound’s efficacy in tracing and quantifying fipronil sulfone in environmental samples with high sensitivity and specificity.

Chemical Reactions Analysis

Types of Reactions

Fipronil Sulfone-13C2,15N2 undergoes various chemical reactions, including:

Oxidation: Conversion of Fipronil to Fipronil Sulfone.

Reduction: Reduction of Fipronil Sulfone back to Fipronil.

Substitution: Replacement of functional groups with isotopically labeled groups.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include isotopically labeled derivatives of Fipronil and its metabolites, which are used for various analytical and research purposes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H13Cl2F6N2O2S

- Molecular Weight : 457.12 g/mol

- CAS Number : 120068-36-2

Fipronil Sulfone-13C2,15N2 is characterized by the presence of stable isotopes, which enhance its utility in tracing studies and analytical methods. The compound's structure allows it to act as a reliable internal standard in various analytical techniques.

Applications in Environmental Monitoring

Fipronil and its metabolites, including this compound, are frequently monitored in environmental samples due to their potential toxicity to non-target organisms.

Case Study: Monitoring Fipronil in Aquatic Systems

A study analyzed the occurrence of fipronil in treated wastewater effluents across multiple facilities. The findings indicated that fipronil concentrations often exceeded the U.S. EPA benchmarks for aquatic life, highlighting the need for effective monitoring strategies using isotopically labeled compounds like this compound to trace sources and degradation pathways of fipronil in aquatic environments .

| Sample Type | Fipronil Concentration (ng/L) | Regulatory Benchmark (ng/L) |

|---|---|---|

| Treated Effluent | 0.3 - 112.9 | 11 |

| Sludge Samples | Detected | Not established |

Analytical Chemistry Applications

This compound is extensively used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of fipronil and its metabolites in various matrices such as food products and environmental samples.

Case Study: Determination of Fipronil in Eggs

A method was developed using LC-MS/MS to determine fipronil content in eggs. The study utilized this compound as an isotopically labeled internal standard to improve accuracy and precision in quantifying both fipronil and its sulfone metabolite. The results confirmed the presence of these compounds at varying concentrations depending on the sample source .

| Sample Type | Fipronil Content (mg/kg) | Detection Method |

|---|---|---|

| Sample A | Confirmed | LC-MS/MS |

| Sample B | Endogenous levels detected | GC-MS/MS |

Toxicological Studies

Research into the toxicological effects of fipronil has highlighted concerns regarding its impact on non-target species. This compound is used in toxicological studies to assess the effects of fipronil exposure on various organisms.

Case Study: Impact on Aquatic Invertebrates

A retrospective study evaluated the reproductive success of copepods exposed to fipronil concentrations. The results indicated a significant decrease in reproductive success, emphasizing the compound's ecological risks .

Mechanism of Action

The mechanism of action of Fipronil Sulfone-13C2,15N2 involves its interaction with the gamma-aminobutyric acid (GABA) receptor in insects. By binding to the GABA receptor, it disrupts the normal functioning of the nervous system, leading to the death of the insect. The incorporation of stable isotopes does not alter the mechanism of action but allows for precise tracking and quantitation in research studies .

Comparison with Similar Compounds

Research Findings and Innovations

- Environmental Tracking : this compound enabled the discovery that fipronil sulfone constitutes ~70% of total fipronil-related compounds in wastewater effluent .

- Cross-Compound Utility : Techniques developed for this compound (e.g., SWATH mass spectrometry ) are adaptable to other labeled pesticides, enhancing multi-residue detection.

Q & A

Q. Table 1. Key MS Parameters for Detecting Fipronil Sulfone-¹³C₂,¹⁵N₂

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray (ESI⁻) |

| Precursor Ion (m/z) | 453.14 (M-H)⁻ |

| Product Ions (m/z) | 367.0, 255.0 (qualifier ions) |

| Collision Energy | 20–30 eV |

| Source Temperature | 150°C |

Q. Table 2. Common Contaminants in ¹⁵N-Labeled Standards

| Contaminant | Impact on Data | Mitigation Strategy |

|---|---|---|

| ¹⁵NH₄⁺ | False-positive N fixation | Acid trapping during incubation |

| ¹⁵NO₃⁻ | Overestimation of denitrification | Anion-exchange resin purification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.